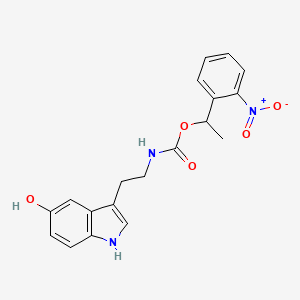

NPEC-caged-serotonin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NPEC-caged serotonin is a caged version of serotonin.

NPEC ((N)-1-(2-nitrophenyl)ethyl) caged version of serotonin.

Biologische Aktivität

NPEC-caged-serotonin is a photolabile compound that serves as a tool for studying serotonin (5-HT) signaling in biological systems. This article reviews its biological activity, mechanisms of action, and implications in neuroscience research, supported by data tables and case studies.

This compound is designed to release serotonin upon exposure to specific wavelengths of light, allowing researchers to control the timing and location of serotonin signaling in live cells. This capability is crucial for dissecting the role of serotonin in various physiological and pathological processes.

The mechanism of action involves the photolysis of the caged compound, which releases free serotonin that can then activate serotonin receptors. The primary receptors implicated include:

- 5-HT2A

- 5-HT2C

- 5-HT1A

Upon activation, these receptors initiate intracellular signaling cascades that affect neuronal excitability and synaptic plasticity.

Synaptic Transmission

This compound has been shown to modulate synaptic transmission effectively. In studies where photolysis was applied to neurons, it was observed that:

- Initial Depression : The firing rate of certain neurons decreased immediately upon uncaging, indicating a rapid inhibitory effect.

- Delayed Excitation : Following the initial depression, some neurons exhibited a rebound increase in firing rate, suggesting complex modulation of synaptic activity through receptor signaling pathways .

Case Studies

- Neuronal Response to Photolysis :

- Calcium Signaling :

Data Tables

| Study | Effect Observed | Receptor Involved | Methodology |

|---|---|---|---|

| Neuronal Response Experiment | Initial depression followed by excitation | 5-HT2A | Photolysis of caged serotonin |

| Calcium Signaling Dynamics | Increased intracellular calcium levels | 5-HT2C | Live cell imaging with indicators |

| Synaptic Transmission Modulation | Altered firing rates | 5-HT1A | Electrophysiological recordings |

Research Findings

Recent studies have shown that this compound is stable under physiological conditions but rapidly releases serotonin upon light activation. The kinetics of this photolysis have been characterized, revealing half-lives suitable for dynamic studies in live systems .

Moreover, the use of this compound has facilitated investigations into how serotonin influences synaptic maturation and plasticity in developing neural circuits. For instance, chemogenetic manipulations combined with uncaging techniques have demonstrated that 5-HT plays a critical role in enhancing synaptic strength during early development .

Wissenschaftliche Forschungsanwendungen

Mechanistic Studies of Serotonin Signaling

NPEC-caged-serotonin has been employed to elucidate the mechanisms underlying serotonin's action on specific neuronal populations. For instance, researchers have used this caged compound to photolyze serotonin and activate its receptors in a controlled manner. This approach enables the investigation of receptor-specific responses in various neuronal types.

Case Study: Inhibition of Claustrum Projection Neurons

In a study examining the effects of serotonin on claustral projection neurons, this compound was photolyzed to reveal how serotonin inhibits these neurons through specific receptor interactions. The results demonstrated that photolysis led to a significant decrease in neuronal firing rates, confirming the inhibitory role of serotonin on these neurons .

Synaptic Plasticity Research

This compound is also instrumental in studying synaptic plasticity, particularly in understanding how serotonin modulates synaptic strength and structure.

Case Study: Excitatory Synapse Maturation

Research has shown that serotonin plays a critical role in the maturation of excitatory synapses in the prefrontal cortex (PFC). By applying this compound, scientists were able to demonstrate that enhanced serotonergic transmission during development leads to increased dendritic spine density and synaptic potentiation. This finding highlights serotonin's role as a key modulator in synaptic development .

Behavioral Studies

The ability to control serotonin release with this compound allows researchers to investigate its effects on behavior in animal models.

Case Study: Anxiety and Depression Models

In behavioral studies, researchers have utilized this compound to manipulate serotonergic signaling in rodent models of anxiety and depression. By selectively activating serotonin receptors at specific times, they have been able to observe changes in anxiety-like behaviors and depressive symptoms, providing insights into the therapeutic potential of targeting serotonergic pathways .

Pharmacological Applications

This compound serves as a valuable tool for testing pharmacological agents that target serotonergic systems.

Data Table: Pharmacological Effects of this compound

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-12(15-4-2-3-5-18(15)22(25)26)27-19(24)20-9-8-13-11-21-17-7-6-14(23)10-16(13)17/h2-7,10-12,21,23H,8-9H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEQXJVRVDFKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CNC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.